molecular formula C26H33N3O2 B10833836 Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate

Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate

Cat. No.: B10833836
M. Wt: 419.6 g/mol
InChI Key: FFCRKESJGXTNRJ-UHFFFAOYSA-N
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Description

Piperazinyl norbenzomorphane compound 2 is a synthetic compound that belongs to the class of heterocyclic compounds containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazinyl norbenzomorphane compound 2 involves several steps, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide a regioselective and mild approach to prepare six-membered N-heterocycles with an aromatic substituent.

Industrial Production Methods: Industrial production of piperazinyl norbenzomorphane compound 2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Piperazinyl norbenzomorphane compound 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions of piperazinyl norbenzomorphane compound 2 include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under mild conditions to ensure regioselectivity and high yield .

Major Products Formed: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and substituted piperazines. These products are crucial intermediates in the synthesis of various pharmaceutical compounds .

Mechanism of Action

The mechanism of action of piperazinyl norbenzomorphane compound 2 involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors play a crucial role in modulating cellular functions and signaling pathways. The compound’s binding to these receptors can lead to various therapeutic effects, including neuroprotection and anti-inflammatory actions .

Comparison with Similar Compounds

Piperazinyl norbenzomorphane compound 2 is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include benzomorphans, which are known for their use as NMDA receptor antagonists and sigma receptor binders . The unique combination of piperazine and norbenzomorphane moieties in compound 2 provides distinct advantages in terms of receptor selectivity and therapeutic potential.

List of Similar Compounds:

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

benzyl 5-(4-propylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate

InChI

InChI=1S/C26H33N3O2/c1-2-11-27-13-15-28(16-14-27)22-8-9-23-21-10-12-29(25(17-21)24(23)18-22)26(30)31-19-20-6-4-3-5-7-20/h3-9,18,21,25H,2,10-17,19H2,1H3

InChI Key

FFCRKESJGXTNRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=CC3=C(C=C2)C4CCN(C3C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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